2-Methyl-1H-indole-4-carboxylic acid
Overview
Description
2-Methyl-1H-indole-4-carboxylic acid is a chemical compound that belongs to the indole family. It is a white crystalline powder that is used in various scientific research applications. This compound is known for its unique properties, which make it an important tool in the field of biochemistry and pharmacology.
Scientific Research Applications
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Synthesis of Alkaloids
- Field : Organic Chemistry
- Application : Indole derivatives are used in the synthesis of alkaloids, which are a significant heterocyclic system in natural products and drugs .
- Method : The reaction of compound 384 with H2O under acidic reaction conditions afforded 7-bromo-4-(hydroxymethyl)-2-methylindole (385) in very good yields (88% yields). This was transformed into the alkaloid 4-(hydroxymethyl)-2-methylindole (386) by using radical reduction (91% yield) (41% overall yields) .
- Results : The synthesis resulted in the production of 4-(hydroxymethyl)-2-methylindole (386) with a 41% overall yield .
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Treatment of Intestinal and Liver Diseases
- Field : Pharmacology
- Application : Indole and its derivatives, including “2-Methyl-1H-indole-4-carboxylic acid”, are metabolites produced by the metabolism of tryptophan catalyzed by intestinal microorganisms. They maintain intestinal homeostasis and impact liver metabolism and the immune response .
- Method : Indole and its derivatives are produced by the metabolism of tryptophan, an essential amino acid derived entirely from the diet .
- Results : By activating nuclear receptors, regulating intestinal hormones, and affecting the biological effects of bacteria as signaling molecules, indole and its derivatives show good therapeutic prospects .
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Preparation of Histamine H3 Antagonists
- Field : Medicinal Chemistry
- Application : “2-Methyl-1H-indole-4-carboxylic acid” is used as a reactant for the preparation of substituted indole derivatives as histamine H3 antagonists .
- Method : The specific method of application or experimental procedures are not provided .
- Results : The results or outcomes obtained are not provided .
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Preparation of Potent and Selective Inhibitors of Human Reticulocyte 15-Lipoxygenase-1
- Field : Medicinal Chemistry
- Application : “2-Methyl-1H-indole-4-carboxylic acid” is used as a reactant for the preparation of potent and selective inhibitors of human reticulocyte 15-lipoxygenase-1 .
- Method : The specific method of application or experimental procedures are not provided .
- Results : The results or outcomes obtained are not provided .
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Preparation of Inhibitors of Gli1-Mediated Transcription in Hedgehog Pathway
- Field : Medicinal Chemistry
- Application : “2-Methyl-1H-indole-4-carboxylic acid” is used as a reactant for the preparation of inhibitors of Gli1-mediated transcription in the Hedgehog pathway .
- Method : The specific method of application or experimental procedures are not provided .
- Results : The results or outcomes obtained are not provided .
- Total Synthesis of (±)-Dibromophakellin and Analogs
Safety And Hazards
properties
IUPAC Name |
2-methyl-1H-indole-4-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO2/c1-6-5-8-7(10(12)13)3-2-4-9(8)11-6/h2-5,11H,1H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NUBJHNKCWFUFKW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=CC=C2N1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40484002 | |
Record name | 2-Methyl-1H-indole-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40484002 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-1H-indole-4-carboxylic acid | |
CAS RN |
34058-50-9 | |
Record name | 2-Methyl-1H-indole-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40484002 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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